3-Bromo-2-chloropyridine
Overview
Description
3-Bromo-2-chloropyridine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various organic compounds. It is particularly valuable in the field of heterocyclic chemistry, where it is used to create complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of derivatives from 3-bromo-2-chloropyridine involves a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction. This is exemplified in the formation of bromo(methylthio)pyridines, which are precursors to thienopyridines. The SNAr reaction is performed with sodium methanethiolate (NaSMe), followed by Sonogashira coupling and halocyclization to yield the desired thienopyridines .
Molecular Structure Analysis
The molecular structure of 3-bromo-2-chloropyridine derivatives has been studied using X-ray diffraction (XRD) and spectroscopic techniques. Density functional theory (DFT) calculations have been used to optimize the molecular geometry and to predict vibrational frequencies, which are in good agreement with experimental data . The crystal structure of related compounds has been determined, revealing insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
3-Bromo-2-chloropyridine undergoes various chemical reactions, including carbon-carbon coupling reactions, which are fundamental in organic synthesis. The halogen atoms on the pyridine ring can react with different reagents to form diverse products. For instance, halogenation reactions with elemental halogen can lead to mono- or dihalogenated thienopyridines . The presence of halogens also facilitates further functionalization through reactions with organometallic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2-chloropyridine and its derivatives have been characterized through experimental and computational methods. Vibrational spectroscopy studies, including FT-IR and Raman, have been conducted to assign the vibrational modes of the molecules . Computational studies have provided insights into the electronic structure, including HOMO-LUMO analyses, and have predicted the nonlinear optical properties and potential bioactivity of the molecules . Thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy have also been calculated for related compounds .
Relevant Case Studies
Case studies involving 3-bromo-2-chloropyridine derivatives demonstrate their utility in synthesizing biologically active compounds. For example, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and its biological activity against bacteria and fungus highlight the potential pharmaceutical applications of these derivatives . Additionally, the solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold showcases the versatility of halogenated pyridines in generating diverse chemical libraries .
Scientific Research Applications
Selective Amination Catalysis
3-Bromo-2-chloropyridine has been utilized in selective amination processes. For instance, it is catalyzed by a palladium-Xantphos complex to yield 5-amino-2-chloropyridine with high efficiency and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Spectroscopy and Structural Analysis
This compound has been studied using vibrational spectroscopy techniques like infrared and Raman spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), are employed to understand its molecular structure and compare it to other halopyridines (Boopalachandran, Sheu, & Laane, 2012).
Microwave-Assisted Amination
Innovative microwave-assisted amination methods have been developed using 3-Bromo-2-chloropyridine. This approach has shown superior conversion and yield rates compared to conventional heating conditions (Kim et al., 2010).
Halogen/Halogen Displacement Studies
Studies on halogen/halogen displacement in pyridines, including 3-Bromo-2-chloropyridine, have been conducted to understand the reactivity and substitution patterns in these compounds (Schlosser & Cottet, 2002).
Synthesis of Thienopyridines
3-Bromo-2-chloropyridine is a key precursor in the synthesis of various thienopyridines, a process that involves nucleophilic aromatic substitution and halocyclization reactions (Begouin, Peixoto, & Queiroz, 2013).
Adsorptive Separation
The compound has been used in studies focusing on the adsorptive separation of halopyridine isomers, showcasing its potential in purification and separation processes (Sheng et al., 2020).
Hydrodehalogenation Research
Research into the hydrodehalogenation of halopyridines, including 3-Bromo-2-chloropyridine, has provided insights into the chemical behavior and reaction pathways of these compounds (Gurovets, Sharf, & Belen'kii, 1985).
Safety and Hazards
3-Bromo-2-chloropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 3-Bromo-2-chloropyridine are not mentioned in the available resources, it’s clear that this compound is a valuable intermediate in organic synthesis and life science research . Its potential applications in pharmaceuticals, agrochemicals, and dyestuff field suggest that it will continue to be an area of interest in future research .
Mechanism of Action
Target of Action
3-Bromo-2-chloropyridine is a chemical compound used in various biochemical applications
Mode of Action
It’s known to be used in the synthesis of other compounds, indicating that it likely interacts with its targets through chemical reactions to form new bonds and structures .
Biochemical Pathways
It’s used in the synthesis of various compounds, suggesting that it may be involved in multiple biochemical pathways depending on the context of its use .
Result of Action
Given its use in synthesis, it’s likely that its effects are largely dependent on the specific biochemical context in which it’s used .
properties
IUPAC Name |
3-bromo-2-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYNIWBNWMFBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351220 | |
Record name | 3-Bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52200-48-3 | |
Record name | 3-Bromo-2-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52200-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of 3-Bromo-2-chloropyridine derivatives interesting for accessing diverse heterocyclic compounds?
A1: 3-Bromo-2-chloropyridine acts as a versatile building block for various heterocyclic systems. Its structure allows for regiocontrolled nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 3-Bromo-2-chloropyridine with sodium methanethiolate (NaSMe) preferentially substitutes the chlorine atom, generating the key precursor bromo(methylthio)pyridine. [] This intermediate is then employed in the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and 3-halo-2-(hetero)arylthieno[3,2-b]pyridines via Sonogashira coupling and subsequent halocyclization. []
Q2: Can you give an example of 3-Bromo-2-chloropyridine participating in an unexpected reaction?
A2: While 4,5-dichloropyridazin-3(2H)-ones and 2,3-dichloropyrazine are commonly used in SNAr reactions, 3-Bromo-2-chloropyridine unexpectedly displayed efficient reactivity in the synthesis of pyrazolo[1,5-d][1,4]oxazepines. [] This reaction proceeds through a fascinating sequence of intermolecular SNAr, Smiles rearrangement, and intramolecular SNAr, showcasing an uncommon example of bromine substitution at the 3-position of a pyridine ring in the absence of a transition metal catalyst. []
Q3: How does the choice of halogen ligand influence the crystal structure in copper (II) complexes with dihalopyridines?
A3: Research indicates that using 3-Bromo-2-chloropyridine as a ligand in copper (II) complexes leads to intriguing structural diversity. When complexed with copper (II) bromide, both syn- and anti- conformations of the ligand are observed within the same crystal structure. [] This phenomenon is quite unusual for (substituted-pyridine)2CuX2 complexes and highlights the significant influence of halogen ligands on the resulting crystal structure. []
Q4: What role does 3-Bromo-2-chloropyridine play in generating 2-pyridynes?
A4: Reacting 3-Bromo-2-chloropyridine with n-butyl-lithium generates 2-chloro-3-pyridyl-lithium. [] In the presence of furan, this lithiated species forms 5,8-dihydro-5,8-epoxyquinoline derivatives. [] This reaction is significant as it indicates the formation and subsequent trapping of 2-pyridynes, highly reactive intermediates, through a cycloaddition reaction with furan. []
Q5: Are there any applications of 3-Bromo-2-chloropyridine in medicinal chemistry?
A5: While specific details regarding target interactions and downstream effects are limited within the provided research, the synthesis of pyrazolo[1,5-d][1,4]oxazepines from 3-Bromo-2-chloropyridine holds promise for medicinal chemistry. [] These tetracyclic compounds are considered valuable scaffolds due to their potential biological activities and applications in drug discovery. []
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